2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate
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Overview
Description
2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a hydroxyl group, an imino group, and a sulfonate group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials with specific chemical functionalities
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENOL: Lacks the sulfonate group, resulting in different solubility and reactivity properties.
4-METHYLBENZENE-1-SULFONATE DERIVATIVES: Compounds with similar sulfonate groups but different aromatic substituents.
Uniqueness
The presence of both hydroxyl and sulfonate groups allows for versatile reactivity and solubility, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C20H17NO4S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-[(4-hydroxyphenyl)iminomethyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO4S/c1-15-6-12-19(13-7-15)26(23,24)25-20-5-3-2-4-16(20)14-21-17-8-10-18(22)11-9-17/h2-14,22H,1H3 |
InChI Key |
STQMZXKRKHHOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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